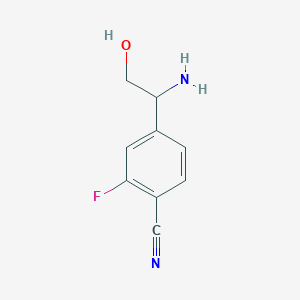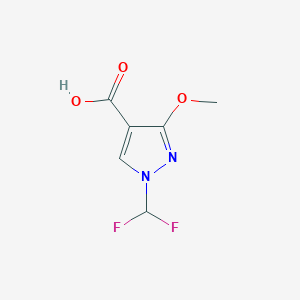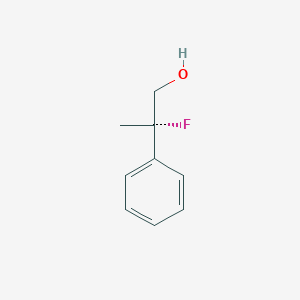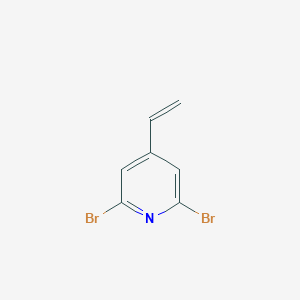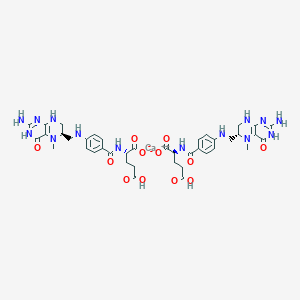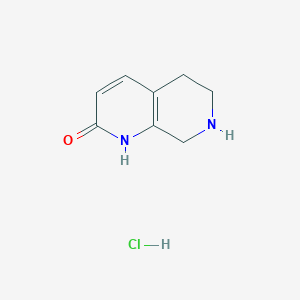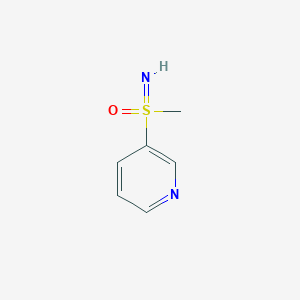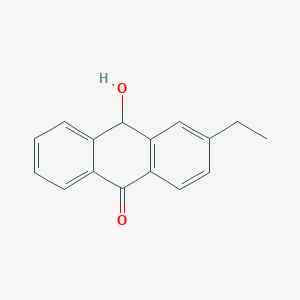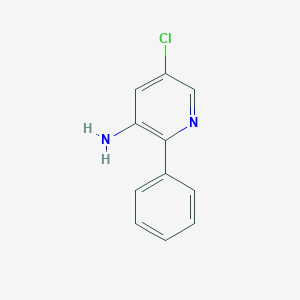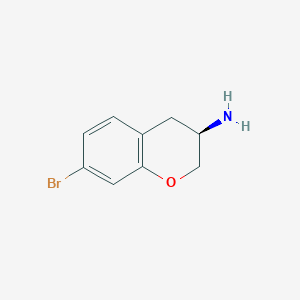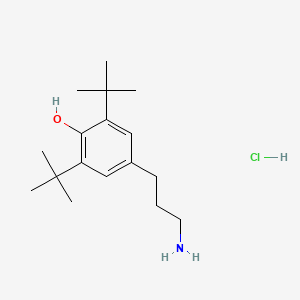
4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of an aminopropyl group attached to a phenol ring, which is further substituted with two tert-butyl groups. This compound is often used in various scientific research applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride typically involves the reaction of 2,6-di-tert-butylphenol with 3-aminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and efficiency, often incorporating continuous flow reactors and automated purification systems to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminopropyl group can be reduced to form primary amines.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines and secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The phenol group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface modification and silanization processes.
N-(3-Aminopropyl)methacrylamide hydrochloride: Utilized in polymer synthesis and copolymerization reactions.
3-((3-Aminopropyl)amino)-4-hydroxybenzoic acid: A metabolite studied for its biological activity.
Uniqueness
4-(3-Aminopropyl)-2,6-di-tert-butylphenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of both aminopropyl and tert-butyl groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C17H30ClNO |
|---|---|
Poids moléculaire |
299.9 g/mol |
Nom IUPAC |
4-(3-aminopropyl)-2,6-ditert-butylphenol;hydrochloride |
InChI |
InChI=1S/C17H29NO.ClH/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6;/h10-11,19H,7-9,18H2,1-6H3;1H |
Clé InChI |
WUKRKWJTKCBTPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


